N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide
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Overview
Description
- Methacetin has the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.1891 g/mol .
- Its IUPAC Standard InChI is:
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)
. - Methacetin is also known by other names, such as Acetamide, N-(4-methoxyphenyl)- , p-Acetanisidide , and 4-Methoxyacetanilide .
Preparation Methods
Synthetic Routes: Methacetin can be synthesized using various methods. One common approach involves acetylation of 4-methoxyaniline with acetic anhydride.
Reaction Conditions: The reaction typically occurs under reflux conditions with a suitable acid catalyst.
Industrial Production: While not widely produced industrially, Methacetin can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: Methacetin can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Methacetin serves as a model compound for studying drug metabolism and liver function. It is used in liver function tests.
Biology: Researchers use Methacetin to study liver enzyme activity and assess liver health.
Medicine: It has applications in liver diagnostics and drug development.
Industry: While not widely used in industry, its properties make it relevant for pharmaceutical research.
Mechanism of Action
- Methacetin is metabolized primarily in the liver by cytochrome P450 enzymes.
- It undergoes N-deacetylation to form 4-methoxyaniline , which is further metabolized.
- The exact molecular targets and pathways involved are still an area of ongoing research.
Comparison with Similar Compounds
- Methacetin’s uniqueness lies in its structure, combining an acetamide group with a phenoxyacetamide moiety.
- Similar compounds include acetanilide derivatives and other methoxy-substituted aromatic compounds .
Remember that Methacetin’s applications and research significance continue to evolve, and further studies may reveal additional insights
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-9-7-17(8-10-18)20(23-11-13-26-14-12-23)15-22-21(24)16-27-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24) |
InChI Key |
JRTPWKSIFIIJKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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